

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-alanine-d3

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Compound of Interest

Compound Name: *Boc-L-Ala-OH-d3*

Cat. No.: *B065196*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-alanine-d3, a deuterated analogue of the widely used protected amino acid, Boc-L-alanine. This document details its chemical structure, physical and chemical properties, a detailed synthesis protocol, and its applications in research and drug development.

Chemical Structure and Properties

N-(tert-Butoxycarbonyl)-L-alanine-d3, also known as Boc-L-Ala-OH-3,3,3-d3, is an isotopically labeled form of N-(tert-Butoxycarbonyl)-L-alanine where the three hydrogen atoms of the methyl group are replaced with deuterium atoms. This isotopic substitution is key to its applications in metabolic studies and as an internal standard in mass spectrometry-based proteomics.

Chemical Structure:

Physicochemical Properties:

A summary of the key quantitative data for N-(tert-Butoxycarbonyl)-L-alanine-d3 is presented in Table 1, with a comparison to its non-deuterated counterpart.

Property	N-(tert-Butoxycarbonyl)-L-alanine-d3	N-(tert-Butoxycarbonyl)-L-alanine
Synonyms	Boc-L-Ala-OH-3,3,3-d3, L-Alanine-N-t-Boc (3,3,3-D3)	Boc-L-Ala-OH, N-Boc-L-alanine
CAS Number	161602-47-7	15761-38-3
Molecular Formula	C8H12D3NO4	C8H15NO4
Molecular Weight	192.23 g/mol	189.21 g/mol
Appearance	White to off-white powder	White to off-white crystalline powder
Melting Point	79-83 °C	79-83 °C[1]
Optical Activity	[α] _{20/D} -23°, c = 2 in acetic acid	[α] _{20/D} -24.0 to -27.0°, c=2 in acetic acid
Isotopic Purity	≥ 99 atom % D	Not Applicable
Solubility	Soluble in methanol, DMSO	Soluble in methanol, DMSO

Experimental Protocols

The synthesis of N-(tert-Butoxycarbonyl)-L-alanine-d3 is a two-step process. First, the deuterated amino acid L-alanine-3,3,3-d3 is synthesized. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of L-alanine-3,3,3-d3

A common method for the synthesis of deuterated L-alanine is the reductive amination of a deuterated pyruvate precursor.

Materials:

- Sodium pyruvate-d3
- Ammonium chloride (NH₄Cl)

- L-alanine dehydrogenase (or a whole-cell biocatalyst expressing the enzyme)
- Nicotinamide adenine dinucleotide (NADH)
- Phosphate buffer (pH ~7.5)
- Diethyl ether
- Ethanol

Procedure:

- In a reaction vessel, dissolve sodium pyruvate-d3 and a molar excess of ammonium chloride in a phosphate buffer.
- Add L-alanine dehydrogenase and a catalytic amount of NADH to the solution.
- The reaction mixture is stirred at room temperature for 24-48 hours, and the progress of the reaction is monitored by TLC or NMR.
- Upon completion, the enzyme is removed by precipitation (e.g., by adding cold ethanol) and centrifugation.
- The supernatant is concentrated under reduced pressure.
- The resulting crude L-alanine-3,3,3-d3 is purified by recrystallization from a water/ethanol mixture.
- The final product is dried under vacuum.

N-(tert-Butoxycarbonyl) Protection of L-alanine-3,3,3-d3

This procedure is adapted from the standard method for Boc protection of amino acids.

Materials:

- L-alanine-3,3,3-d3
- Di-tert-butyl dicarbonate ((Boc)2O)

- Triethylamine (TEA) or Sodium Hydroxide (NaOH)
- Dioxane and water (or another suitable solvent system)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- 1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve L-alanine-3,3,3-d₃ in a mixture of dioxane and water.
- Add triethylamine or sodium hydroxide to the solution to adjust the pH to approximately 10.
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate to the solution portion-wise while maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Remove the dioxane under reduced pressure.
- Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
- Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl or KHSO₄ solution.
- Extract the product into ethyl acetate (3x).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-(tert-Butoxycarbonyl)-L-alanine-d3 as a white solid.

Spectroscopic Analysis

While specific spectra for N-(tert-Butoxycarbonyl)-L-alanine-d3 are not readily available in the public domain, the expected key features can be inferred from the non-deuterated analogue.

- ¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated compound. The characteristic doublet for the methyl protons (around 1.4 ppm) will be absent. The remaining signals will be for the methine proton of the alanine backbone, the NH proton, and the protons of the tert-butyl group.
- ¹³C NMR: The carbon NMR spectrum will show a signal for the deuterated methyl carbon (CD3), which will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the CH3 signal in the non-deuterated compound.
- Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at an m/z corresponding to the molecular weight of the deuterated compound (192.23 for [M]⁺). This mass shift of +3 Da compared to the non-deuterated analogue is a key feature for its use as an internal standard.

Applications in Research and Drug Development

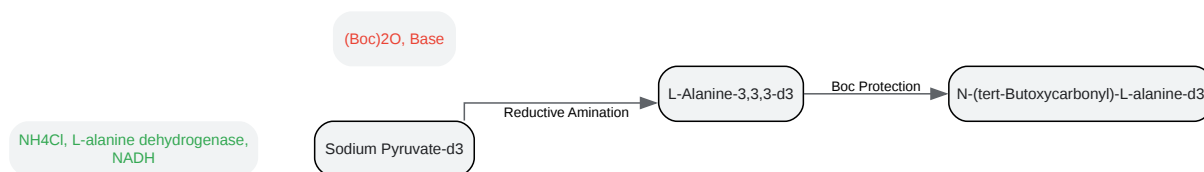
The primary utility of N-(tert-Butoxycarbonyl)-L-alanine-d3 lies in its isotopic label, which makes it a valuable tool in various scientific disciplines.

- Metabolic Studies: Deuterated amino acids are used as tracers to study metabolic pathways in vivo and in vitro. By introducing N-(tert-Butoxycarbonyl)-L-alanine-d3 (after deprotection) into a biological system, researchers can track the incorporation of the deuterated alanine into proteins and its conversion into other metabolites using mass spectrometry.
- Quantitative Proteomics: In stable isotope labeling with amino acids in cell culture (SILAC), deuterated amino acids are used as internal standards for the accurate quantification of proteins. N-(tert-Butoxycarbonyl)-L-alanine-d3 can be used to synthesize deuterated peptides that serve as internal standards in targeted proteomics assays.

- **Pharmacokinetic Studies:** Deuterium labeling can alter the metabolic rate of a drug molecule (the kinetic isotope effect). While the deuteration is on the methyl group of alanine, incorporating this labeled amino acid into a peptide therapeutic could subtly alter its metabolic profile, potentially leading to improved pharmacokinetic properties.
- **Structural Biology:** Deuterium is "silent" in ^1H -NMR spectroscopy. Selectively incorporating deuterated amino acids like L-alanine-d₃ into a protein can help simplify complex NMR spectra, aiding in the determination of protein structure and dynamics.

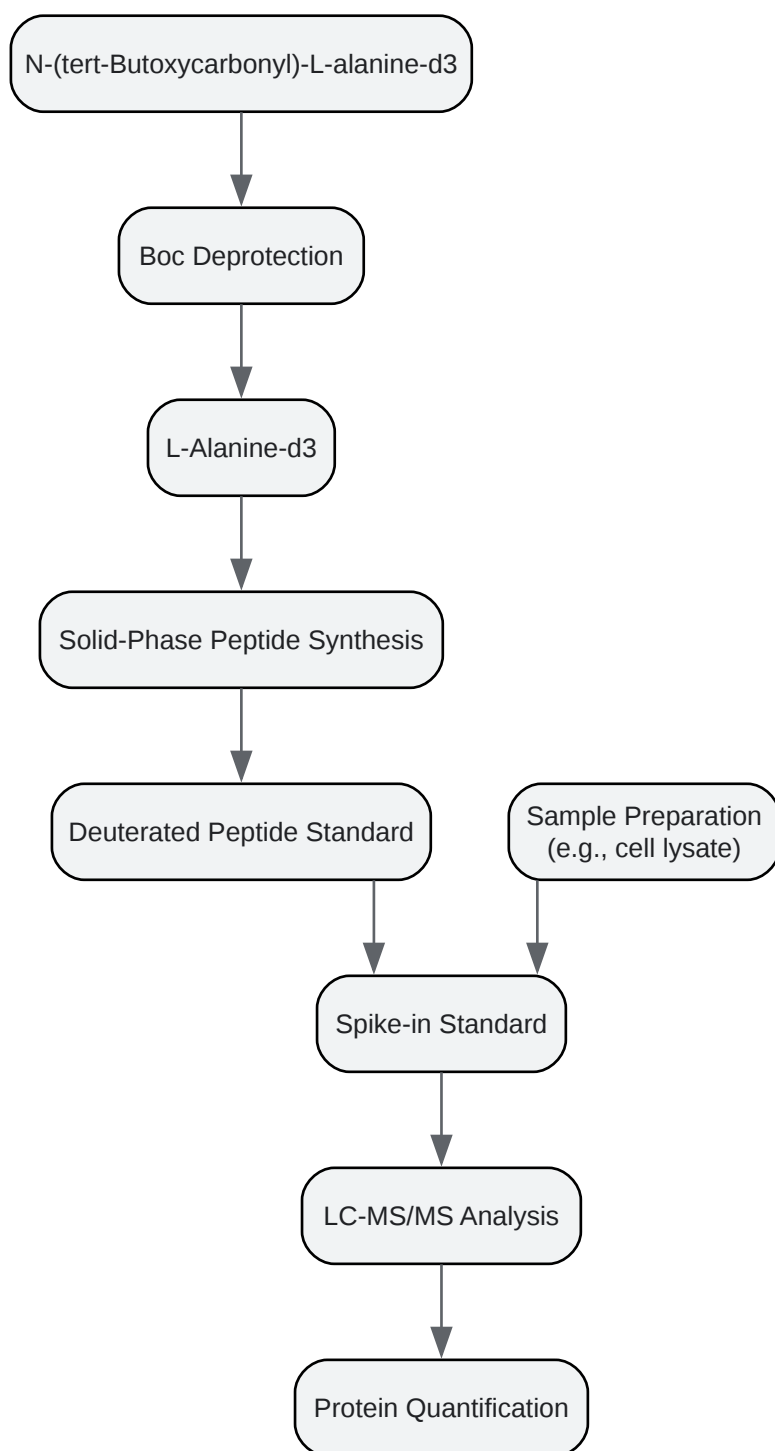
Logical and Experimental Workflows

The following diagrams illustrate the synthetic pathway and a typical experimental workflow for the use of N-(tert-Butoxycarbonyl)-L-alanine-d₃.



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Synthetic pathway for N-(tert-Butoxycarbonyl)-L-alanine-d₃.



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Workflow for quantitative proteomics using a deuterated peptide standard.

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References

- 1. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [chemicalbook.com]
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